molecular formula C26H23NO6S B489156 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 518318-55-3

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B489156
CAS No.: 518318-55-3
M. Wt: 477.5g/mol
InChI Key: BCLCFDZKUNGVPJ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with acetyl, methyl, methoxy, and sulfonamide groups. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the acetyl and methyl groups through Friedel-Crafts acylation and alkylation reactions. The methoxy group is usually introduced via nucleophilic substitution, while the sulfonamide group is added through sulfonation and subsequent amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO6S, with a molecular weight of approximately 477.53 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties .

Research has indicated that compounds with similar structures often exert their biological effects through various mechanisms, including:

  • Induction of Apoptosis : Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS) . For instance, related compounds have demonstrated significant pro-apoptotic activity in leukemia cell lines.
  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound may interact with specific enzymes or receptors, modulating their activity, which is crucial for its therapeutic effects.

Anticancer Activity

This compound has been investigated for its anticancer properties. Related benzofuran compounds have shown promising results against various cancer cell lines:

Cell Line Inhibition Rate at 10 µM
K562 (Leukemia)56.84%
NCI-H460 (Lung Cancer)80.92%
HCT-116 (Colon Cancer)72.14%
U251 (CNS Cancer)73.94%
MDA-MB-435 (Melanoma)50.64%

These findings suggest that the compound may possess significant potential as an anticancer agent, particularly against hematological malignancies and solid tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of benzofurans to enhance their biological activity. For example:

  • Synthesis and Testing : A study synthesized a series of benzofuran derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that modifications to the benzofuran core could significantly enhance anticancer potency .
  • Mechanistic Insights : Research has elucidated that the apoptotic effect observed in certain derivatives involves mitochondrial dysfunction and ROS generation, leading to caspase activation and subsequent cell death in cancer cells .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-5-7-19(8-6-16)26(29)27(34(30,31)22-12-10-21(32-4)11-13-22)20-9-14-24-23(15-20)25(17(2)28)18(3)33-24/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLCFDZKUNGVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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